Glyceryl 2-acetate distearate
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Overview
Description
Glyceryl 2-acetate distearate: is a chemical compound with the molecular formula C41H78O6 and a molecular weight of 667.0544 g/mol . It is a derivative of glycerol, where two stearic acid molecules and one acetic acid molecule are esterified with glycerol. This compound is commonly used in various industrial applications, including cosmetics, pharmaceuticals, and food products, due to its emulsifying and stabilizing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl 2-acetate distearate can be synthesized through the esterification of glycerol with stearic acid and acetic acid. The reaction typically involves heating glycerol with stearic acid and acetic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In industrial settings, this compound is produced by transesterification of hydrogenated oils with glycerol in the presence of a catalyst, such as sodium stearate, under vacuum pressure and controlled temperature conditions (220-260°C) . The reaction mixture is then subjected to quenching and purification processes to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Glyceryl 2-acetate distearate undergoes various chemical reactions, including:
Esterification and Transesterification: this compound can participate in esterification and transesterification reactions to form other esters and glycerides.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed:
Hydrolysis: Glycerol, stearic acid, and acetic acid.
Oxidation: Carboxylic acids and other oxidation products.
Esterification: Various esters and glycerides.
Scientific Research Applications
Glyceryl 2-acetate distearate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of glyceryl 2-acetate distearate involves its ability to form stable emulsions and enhance the solubility of hydrophobic compounds. It acts by reducing the surface tension between oil and water phases, thereby stabilizing emulsions . In pharmaceutical applications, it helps in the controlled release of active ingredients by forming a matrix that regulates the release rate .
Comparison with Similar Compounds
Glyceryl distearate: Similar in structure but lacks the acetate group.
Glyceryl monostearate: Contains only one stearic acid molecule esterified with glycerol.
Glyceryl 1,3-distearate: Another isomer of glyceryl distearate with stearic acid molecules esterified at different positions.
Uniqueness: Glyceryl 2-acetate distearate is unique due to the presence of both stearic acid and acetic acid esterified with glycerol, which imparts distinct emulsifying and stabilizing properties. This makes it particularly useful in applications requiring enhanced solubility and stability of hydrophobic compounds .
Properties
CAS No. |
58546-09-1 |
---|---|
Molecular Formula |
C41H78O6 |
Molecular Weight |
667.1 g/mol |
IUPAC Name |
(2-acetyloxy-3-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C41H78O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)45-36-39(47-38(3)42)37-46-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39H,4-37H2,1-3H3 |
InChI Key |
ZQHGGAYMGJINGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)C |
Origin of Product |
United States |
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